molecular formula C6H14BNO4 B1662968 2(s)-Amino-6-boronohexanoic acid CAS No. 222638-65-5

2(s)-Amino-6-boronohexanoic acid

Cat. No.: B1662968
CAS No.: 222638-65-5
M. Wt: 174.99 g/mol
InChI Key: HFKKMXCOJQIYAH-YFKPBYRVSA-N
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Description

2(S)-Amino-6-Boronohexanoic Acid is a boron-containing amino acid derivative It is known for its unique structure, which includes both an amino group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(S)-Amino-6-Boronohexanoic Acid typically involves the use of boron reagents in a series of chemical reactions. One common method is the Suzuki-Miyaura coupling, which utilizes palladium-catalyzed cross-coupling reactions between boronic acids and halides . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(S)-Amino-6-Boronohexanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted amino acid derivatives. These products have diverse applications in different fields of research.

Scientific Research Applications

2(S)-Amino-6-Boronohexanoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological processes involving boron.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing amino acids and boronic acid derivatives, such as:

  • 2(S)-Amino-4-Boronobutanoic Acid
  • 2(S)-Amino-5-Boronopentanoic Acid
  • 2(S)-Amino-7-Boronoheptanoic Acid

Uniqueness

What sets 2(S)-Amino-6-Boronohexanoic Acid apart is its specific chain length and the position of the boronic acid group, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430749
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222638-65-5
Record name 6-Borono-L-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BORONO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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